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Compound of Interest

Compound Name: N-(3-Phenylpropanoyl)pyrrole

Cat. No.: B172560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(3-
Phenylpropanoyl)pyrrole, a natural product isolated from the plant Piper sarmentosum. The

information presented here is essential for the unambiguous identification, characterization,

and quality control of this compound in research and drug development settings.

Chemical Structure and Properties
N-(3-Phenylpropanoyl)pyrrole is an amide consisting of a pyrrole ring N-acylated with a 3-

phenylpropanoyl group.

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-

yl)-3-phenylpropan-1-one CAS Number: 112448-69-8

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-(3-
Phenylpropanoyl)pyrrole, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-

reviewed literature and provides a reliable reference for compound verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. The expected

chemical shifts for N-(3-Phenylpropanoyl)pyrrole are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for N-(3-Phenylpropanoyl)pyrrole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 m 5H Phenyl-H

7.15 t 2H Pyrrole-Hα (H-2, H-5)

6.25 t 2H Pyrrole-Hβ (H-3, H-4)

3.10 t 2H
-CH₂- (adjacent to

phenyl)

2.95 t 2H
-CH₂- (adjacent to

carbonyl)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. t =

triplet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

characteristic chemical shifts for the carbon atoms in N-(3-Phenylpropanoyl)pyrrole are

detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for N-(3-Phenylpropanoyl)pyrrole
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Chemical Shift (δ) ppm Assignment

170.5 C=O (Amide carbonyl)

141.0 Phenyl-C (quaternary)

128.6 Phenyl-CH

128.4 Phenyl-CH

126.3 Phenyl-CH

119.5 Pyrrole-Cα (C-2, C-5)

111.8 Pyrrole-Cβ (C-3, C-4)

38.0 -CH₂- (adjacent to carbonyl)

31.5 -CH₂- (adjacent to phenyl)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The major IR absorption bands for N-(3-
Phenylpropanoyl)pyrrole are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for N-(3-Phenylpropanoyl)pyrrole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b172560?utm_src=pdf-body
https://www.benchchem.com/product/b172560?utm_src=pdf-body
https://www.benchchem.com/product/b172560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium
C-H stretch (aromatic and

pyrrole)

2925, 2855 Medium C-H stretch (aliphatic)

1700 Strong C=O stretch (amide)

1600, 1495, 1450 Medium
C=C stretch (aromatic and

pyrrole)

740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of N-(3-
Phenylpropanoyl)pyrrole are presented in Table 4.

Table 4: Mass Spectrometry (MS) Data for N-(3-Phenylpropanoyl)pyrrole

m/z Relative Intensity (%) Assignment

199 40 [M]⁺ (Molecular ion)

105 100 [C₆H₅CH₂CH₂CO]⁺

91 80 [C₇H₇]⁺ (Tropylium ion)

67 30 [C₄H₅N]⁺ (Pyrrole cation)

Ionization method: Electron Ionization (EI).

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific parameters may need to be optimized based on the

instrumentation available.

Isolation of N-(3-Phenylpropanoyl)pyrrole
N-(3-Phenylpropanoyl)pyrrole is a natural product that can be isolated from the roots and

leaves of Piper sarmentosum. A typical isolation procedure involves the following steps:

Extraction: The dried and ground plant material is extracted with a suitable organic solvent,

such as methanol or a mixture of hexane and ethyl acetate.

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate

compounds based on their polarity.

Chromatography: The resulting fractions are further purified using column chromatography

techniques, such as silica gel chromatography, often with a gradient elution system of

hexane and ethyl acetate.

Final Purification: Final purification to obtain the pure compound is typically achieved through

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC).

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified N-(3-Phenylpropanoyl)pyrrole is

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are

acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans

(e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be

cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with

a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet

is subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The purified sample is introduced into the mass spectrometer via a

direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass

spectrum.

Mass Analysis: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-

300) to observe the molecular ion and key fragment ions.

Visualization of Experimental Workflow
The general workflow for the isolation and characterization of N-(3-Phenylpropanoyl)pyrrole
is depicted in the following diagram.
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Experimental workflow for the isolation and characterization of N-(3-Phenylpropanoyl)pyrrole.

This diagram illustrates the logical progression from the natural source to the final, structurally

verified compound, highlighting the key experimental stages involved.

To cite this document: BenchChem. [Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172560#n-3-phenylpropanoyl-pyrrole-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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